Direct nAChR Desensitization vs Lupanine, Sparteine
In a direct head-to-head cell culture study using SH-SY5Y cells expressing autonomic nAChRs, anagyrine demonstrated potent desensitization of nicotinic acetylcholine receptors (nAChR) with a DC₅₀ value of 6.9 μM, whereas lupanine exhibited only weak desensitization and sparteine showed no detectable effect [1]. Anagyrine also acted as a partial agonist with an EC₅₀ of 4.2 μM in the same cell line, confirming direct receptor interaction without the requirement for metabolic activation [1]. In TE-671 cells expressing fetal muscle-type nAChRs, anagyrine maintained desensitization activity with a DC₅₀ of 139 μM [1].
| Evidence Dimension | nAChR desensitization potency (DC₅₀) |
|---|---|
| Target Compound Data | Anagyrine DC₅₀ = 6.9 μM (SH-SY5Y cells), 139 μM (TE-671 cells) |
| Comparator Or Baseline | Lupanine (weak desensitizer, no quantifiable DC₅₀); Sparteine (no effect detected) |
| Quantified Difference | Anagyrine shows quantifiable desensitization with DC₅₀ 6.9 μM; lupanine and sparteine show negligible to zero activity |
| Conditions | SH-SY5Y cells (autonomic nAChR) and TE-671 cells (fetal muscle-type nAChR); 10 nM to 100 μM concentration range; membrane potential dye assay |
Why This Matters
For researchers investigating nAChR desensitization mechanisms or crooked calf disease pathogenesis, anagyrine provides a direct-acting molecular probe that lupanine and sparteine cannot functionally substitute.
- [1] Green BT, Lee ST, Welch KD, Cook D. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. Res Vet Sci. 2017;115:195-200. doi:10.1016/j.rvsc.2017.04.019 View Source
